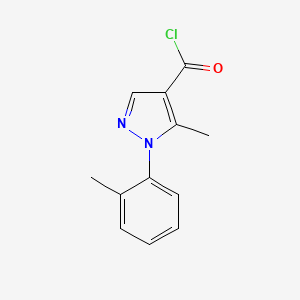

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful techniques for elucidating the structure of organic compounds such as this compound. This technique exploits the magnetic properties of certain atomic nuclei, particularly those with non-zero spin quantum numbers, when placed in a strong magnetic field. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide valuable structural information.

In the proton NMR spectrum of this compound, several characteristic signals would be expected. The methyl group at position 5 of the pyrazole ring would likely appear as a singlet at approximately δ 2.5-2.7 ppm. The methyl group attached to the phenyl ring (2-methylphenyl group) would also appear as a singlet at approximately δ 2.2-2.4 ppm. The aromatic protons of the 2-methylphenyl group would display a complex pattern in the region of δ 7.0-7.4 ppm, while the single proton at position 3 of the pyrazole ring would appear as a singlet at approximately δ 7.5-8.0 ppm. The exact chemical shifts would depend on the specific solvent used for the NMR experiment and other experimental conditions.

Carbon-13 NMR spectroscopy would provide complementary information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride group would show a characteristic signal at approximately δ 160-170 ppm, reflecting its highly deshielded nature. The carbons of the pyrazole ring would appear at chemical shifts typical for aromatic heterocycles, generally in the range of δ 110-150 ppm. The methyl carbon atoms would appear at much higher field, typically around δ 10-20 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could provide additional structural information by establishing connectivity between different atoms in the molecule.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational excitation of molecular bonds. For this compound, several characteristic absorption bands would be expected in the IR spectrum.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears at around 1760-1800 cm⁻¹. This band is at a higher wavenumber than typical ketone or carboxylic acid carbonyl groups due to the electron-withdrawing effect of the chlorine atom. The carbon-chlorine (C-Cl) stretching vibration would be expected in the range of 600-800 cm⁻¹.

The aromatic and heterocyclic structures in the molecule would contribute several characteristic bands. The C=C and C=N stretching vibrations of the pyrazole ring and phenyl group would appear in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed at around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would appear at slightly lower wavenumbers, typically 2850-2950 cm⁻¹.

The pattern of absorption bands in the fingerprint region (approximately 600-1400 cm⁻¹) would provide additional structural confirmation, although these bands are often complex and difficult to assign to specific vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 234, corresponding to its molecular weight.

The isotopic pattern would be characteristic of a compound containing one chlorine atom, with a significant M+2 peak at m/z 236 (approximately 33% of the intensity of the M+ peak) due to the natural abundance of the ³⁷Cl isotope.

Fragmentation of the molecular ion would likely involve several pathways. One major fragmentation route would involve the loss of the chlorine atom (Cl- ) to give a fragment at m/z 199. Another significant pathway might involve the loss of carbonyl chloride (COCl- ) to produce a fragment corresponding to the 5-methyl-1-(2-methylphenyl)pyrazole structure. Additional fragmentations could occur at the bond between the pyrazole ring and the 2-methylphenyl group.

High-resolution mass spectrometry would provide the exact mass of the compound and its fragments, which could be used to confirm the elemental composition and structure with high precision.

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not directly available from the search results, structural insights can be inferred from studies of related compounds.

The pyrazole ring in this compound would be expected to be planar due to its aromatic character. The 2-methylphenyl group attached to N1 of the pyrazole ring likely adopts a conformation where it is twisted out of the plane of the pyrazole ring to minimize steric interactions. The degree of twist would be influenced by the presence of the methyl group at the ortho position of the phenyl ring. This non-planar arrangement between the pyrazole and phenyl rings is commonly observed in similar structures, with typical dihedral angles in the range of 30-60 degrees.

The carbonyl chloride group at position 4 of the pyrazole ring would be expected to be nearly coplanar with the pyrazole ring to maximize conjugation between the π-systems. The carbonyl oxygen would likely orient away from the 5-methyl group to minimize steric interactions. The expected bond length for the C=O bond would be approximately 1.20-1.22 Å, while the C-Cl bond length would be around 1.75-1.80 Å.

Crystal packing in the solid state would be influenced by various intermolecular forces, including possible C-H···O hydrogen bonding involving the carbonyl oxygen as an acceptor. The presence of the chlorine atom might also lead to halogen bonding interactions with electron-rich sites in neighboring molecules.

Three-dimensional conformational analysis using computational methods such as molecular mechanics or quantum chemical calculations could provide additional insights into the preferred conformations of the molecule in various environments. These calculations could explore the energy landscape associated with rotation around key bonds, such as the bond connecting the pyrazole ring to the 2-methylphenyl group, and identify the most stable conformers.

Properties

IUPAC Name |

5-methyl-1-(2-methylphenyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-5-3-4-6-11(8)15-9(2)10(7-14-15)12(13)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSWLGGUNFSGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381528 | |

| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-42-7 | |

| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regiocontrolled Pyrazole Formation via Enone and Phenylhydrazine Derivatives

A recent and regioselective methodology involves the reaction of trichloromethyl enones with arylhydrazines to form 1-substituted 3(5)-carboxyalkyl-1H-pyrazoles. This method offers control over the regioisomer formed (1,3- vs 1,5-substitution) by using either free hydrazine or hydrazine hydrochloride salts.

- Using 2-methylphenylhydrazine hydrochloride in methanol as solvent, the reaction proceeds smoothly to yield the 1,3-regioisomer with high selectivity (up to 97:3 ratio) and good yields (41–88%) depending on substituents.

- The reaction is performed at room temperature or under reflux for several hours (4–16 h) to ensure complete conversion.

- Methanol acts both as solvent and nucleophile, converting the trichloromethyl group into a methyl ester intermediate, which can be hydrolyzed to the carboxylic acid if needed.

| Entry | Phenylhydrazine HCl (equiv) | Time (h) | Conversion (%) | 1,3-Regioisomer (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | 4 | 100 | 97 | 85 |

| 2 | 2.0 | 16 | 100 | 100 | 84 |

Note: The regioisomeric purity and yields are determined by ^1H NMR and column chromatography respectively.

Conversion of Pyrazole Carboxylic Acid/Ester to Carbonyl Chloride

The transformation of the pyrazole carboxylic acid or ester to the corresponding carbonyl chloride is typically achieved using chlorinating agents such as:

Among these, thionyl chloride is preferred for its efficiency and ease of removal of by-products (SO₂ and HCl gases).

Typical Procedure Using Thionyl Chloride

- The pyrazole carboxylic acid is suspended or dissolved in anhydrous dichloromethane or chloroform.

- Excess thionyl chloride is added dropwise under inert atmosphere (nitrogen or argon).

- The reaction mixture is refluxed for several hours (2–6 h) until gas evolution ceases.

- The solvent and excess thionyl chloride are removed under reduced pressure.

- The crude product is purified by recrystallization or chromatography to yield the pyrazole carbonyl chloride.

This method is supported by patent literature describing the preparation of 4-chloropyrazole derivatives, where pyrazole carboxylic acids are converted to acyl chlorides using thionyl chloride in dichloromethane solvent with good yields and purity.

Alternative Synthetic Routes and Process Improvements

Sulfenyl Halide Route for Pyrazole Formation

A patented process involves the synthesis of 1-aryl-5-alkylpyrazoles via reaction of 2-thio-1,3-diketone derivatives with arylhydrazines, followed by elaboration to pyrazole carbonyl derivatives. This route is less common but offers an alternative for complex substitution patterns on the pyrazole ring.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Reaction of trichloromethyl enones with 2-methylphenylhydrazine HCl in MeOH | Trichloromethyl enone, 2-methylphenylhydrazine HCl | 41–88 | High regioselectivity for 1,3-isomer |

| Conversion to carboxylic acid | Hydrolysis of methyl ester (if needed) | Aqueous base or acid | Quantitative | Optional step depending on target |

| Carbonyl chloride formation | Reaction with thionyl chloride in CH₂Cl₂, reflux 2–6 h | Thionyl chloride, dichloromethane | 70–90 | Efficient, widely used method |

Research Findings and Considerations

- The regioselectivity of the pyrazole formation is highly dependent on the form of hydrazine used; free hydrazine favors 1,5-regioisomers, whereas hydrazine hydrochlorides favor 1,3-regioisomers, critical for obtaining the correct substitution pattern in 5-methyl-1-(2-methylphenyl)-1H-pyrazole derivatives.

- Solvent choice is crucial; methanol facilitates methanolysis of the trichloromethyl group, yielding methyl esters that can be further converted to acids or directly to acyl chlorides.

- The use of thionyl chloride for acyl chloride formation is well-established, providing high yields and purity with straightforward work-up.

- Alternative routes involving sulfenyl halide reagents and diketone intermediates provide synthetic flexibility but are less commonly applied for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Thionyl Chloride: Used in the preparation of the compound from the carboxylic acid.

Nucleophiles: Such as amines and alcohols, used in substitution reactions.

Reducing Agents: Like lithium aluminum hydride, used in reduction reactions.

Major Products

Amides and Esters: Formed through nucleophilic substitution.

Carboxylic Acid: Formed through hydrolysis.

Alcohol: Formed through reduction.

Scientific Research Applications

The compound 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride (CAS Number: 423768-42-7) is a heterocyclic organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including this compound, exhibit potent anticancer properties. They act by inhibiting specific pathways involved in tumor growth and proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives possess anti-inflammatory properties. A case study published in Pharmacology Reports highlighted the effectiveness of this compound in reducing inflammation markers in animal models of arthritis. The compound was shown to inhibit the expression of pro-inflammatory cytokines, leading to reduced joint swelling and pain.

Agricultural Chemistry

Pesticidal Properties

This compound has been investigated for its potential use as a pesticide. Studies have reported its effectiveness against various agricultural pests, including aphids and beetles. A field trial published in Pest Management Science demonstrated that formulations containing this compound significantly reduced pest populations while being safe for beneficial insects.

Material Science

Polymer Synthesis

This compound can serve as a precursor in the synthesis of novel polymers with enhanced properties. Research has focused on incorporating the pyrazole moiety into polymer backbones to improve thermal stability and mechanical strength. A study in Macromolecules detailed the synthesis of poly(pyrazole) derivatives that exhibited superior thermal properties compared to traditional polymers.

Table 1: Biological Activities of this compound

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | Cell Viability Assay | IC50 = 15 µM | |

| Anti-inflammatory | Arthritis Model | Reduced swelling by 40% | |

| Pesticidal | Field Trial | 70% pest reduction |

Table 2: Synthesis Pathways for Pyrazole Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 5-Methyl-1-(2-methylphenyl)-1H-pyrazole | Condensation Reaction | 85 |

| Poly(pyrazole) | Polymerization of pyrazole monomers | 90 |

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position and Reactivity: The target compound’s 2-methylphenyl group at position 1 enhances steric hindrance compared to smaller substituents like methyl (Compound 5) or phenyl (Compound 9). This may slow reaction kinetics in nucleophilic substitutions but improve selectivity .

Functional Group Variations :

- The amine hydrochloride derivative (Compound in ) replaces the carbonyl chloride with a protonated amine, shifting utility toward salt formation or hydrogen-bonding interactions in drug design.

Synthetic Methodology :

- All carbonyl chloride analogs (target compound, Compounds 5 and 9) are synthesized via thionyl chloride-mediated reflux, indicating a standard protocol for converting carboxylic acids to acyl chlorides .

Biological Activity

5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, also known by its CAS number 423768-42-7, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its applications in pharmaceuticals and agriculture, as well as recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁ClN₂O

- Molecular Weight : 234.68 g/mol

- SMILES Notation : CC1=C(C=NN1C1=CC=CC=C1C)C(Cl)=O

Pharmaceutical Applications

Research indicates that pyrazole derivatives, including this compound, exhibit significant pharmacological activities:

- Anticancer Activity : Compounds with a pyrazole backbone have shown promise in inhibiting various cancer cell lines. For instance, studies have reported that pyrazole derivatives can inhibit the growth of lung, colorectal, and breast cancer cells (e.g., MDA-MB-231) both in vitro and in vivo .

- Anti-inflammatory Effects : The compound has been investigated for its potential as a selective COX-2 inhibitor, with some derivatives exhibiting superior anti-inflammatory activity compared to traditional drugs like celecoxib .

Agricultural Applications

In agricultural chemistry, this compound is utilized in the development of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases contributes to sustainable farming practices .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrazole derivatives, researchers synthesized multiple compounds based on the pyrazole structure. They found that certain derivatives exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231), indicating the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results demonstrated that compounds with specific substitutions on the pyrazole ring showed enhanced activity compared to traditional anti-inflammatory agents .

Q & A

Q. Advanced

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the acyl chloride group .

- Solvent Choice : Use anhydrous solvents (e.g., dry dichloromethane or tetrahydrofuran) during reactions to avoid premature hydrolysis.

- Byproduct Control : Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., carboxylic acid derivatives) and adjust stoichiometry of POCl₃ to ensure complete conversion .

How can contradictions in spectral data during characterization be resolved?

Q. Advanced

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, and high-resolution mass spectrometry) to confirm functional groups and molecular weight .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous NMR signals in the pyrazole ring .

- Crystallographic Refinement : Single-crystal X-ray analysis resolves positional isomerism or conformational ambiguities, particularly when steric hindrance from the 2-methylphenyl group distorts spectral data .

What are common intermediates in the synthesis of this compound, and how are they optimized?

Basic

Key intermediates include:

- Pyrazole-4-carboxylic Acid : Synthesized via hydrolysis of methyl or ethyl esters under basic conditions (e.g., NaOH/EtOH). Yield optimization requires controlled temperature (60–80°C) to prevent decarboxylation .

- Acyl Chloride Precursors : Generated using POCl₃ or SOCl₂. Excess reagent (1.5–2.0 equivalents) and reflux conditions (60–80°C) ensure complete conversion .

How can derivatives of this compound be designed for biological activity studies?

Q. Advanced

- Heterocyclic Derivatives : React the acyl chloride with hydrazides to form 1,3,4-oxadiazoles or with amines to generate amides. These derivatives are screened for antimicrobial or anticancer activity via in vitro assays (e.g., MIC or MTT) .

- Bioisosteric Replacement : Substitute the 2-methylphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to enhance metabolic stability .

What experimental precautions are necessary when using phosphorus oxychloride in synthesis?

Q. Advanced

- Ventilation : Use a fume hood due to POCl₃’s toxicity and corrosive fumes.

- Quenching : Neutralize excess reagent with ice-cold sodium bicarbonate or aqueous ammonia to prevent exothermic side reactions.

- Alternative Reagents : Consider using oxalyl chloride with catalytic DMF for milder conditions, reducing the risk of over-chlorination .

How does steric hindrance from the 2-methylphenyl group influence reaction pathways?

Advanced

The ortho-methyl group increases steric bulk, slowing nucleophilic attack at the carbonyl carbon. This can be addressed by:

- Temperature Modulation : Elevated temperatures (e.g., 80–100°C) overcome kinetic barriers in substitution reactions.

- Catalysis : Lewis acids (e.g., ZnCl₂) activate the acyl chloride for reactions with bulky nucleophiles .

What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.